molecular formula C20H25FN2OS B3007736 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-84-4

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

Cat. No.: B3007736
CAS No.: 338421-84-4
M. Wt: 360.49
InChI Key: BIGSIBNBKRRHEV-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain linked to a methylphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfanyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol
  • 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol

Uniqueness

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmaceutical agent, while the piperazine ring provides structural flexibility.

Biological Activity

1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common motif in various bioactive compounds. The presence of the fluorophenyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. Specifically, piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and behavior.

Key Mechanisms:

  • Receptor Binding: The compound likely binds to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Inhibition of Reuptake: It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
Serotonin Receptor Modulation Potential anxiolytic effects
Dopamine Receptor Interaction Possible antipsychotic properties
Antidepressant Activity Increased serotonin levels
Neuroprotective Effects Protection against oxidative stress

Case Studies

Several studies have investigated the effects of piperazine derivatives similar to our compound. Here are notable findings:

  • Study on Anxiety Disorders:
    • A clinical trial assessed a piperazine-based compound's efficacy in treating generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo groups, suggesting similar potential for our compound .
  • Dopaminergic Activity:
    • Research demonstrated that compounds with a piperazine structure exhibit dopaminergic activity, leading to improvements in cognitive function in animal models. This suggests that our compound may also enhance cognitive performance through similar pathways .
  • Neuroprotection:
    • A study highlighted the neuroprotective effects of piperazine derivatives against neurodegeneration induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activity, which could be relevant for developing treatments for neurodegenerative diseases .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,17,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSIBNBKRRHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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